molecular formula C17H33N3O3S B4519033 N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4519033
M. Wt: 359.5 g/mol
InChI Key: RLTMIVNLKIZAQK-UHFFFAOYSA-N
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Description

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H33N3O3S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22426310 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research has highlighted the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. For instance, certain piperidine derivatives have been synthesized and shown to substantially increase anti-AChE activity, indicating their potential as antidementia agents. Notably, one compound demonstrated an affinity significantly greater for AChE than butyrylcholinesterase (BuChE), suggesting its advanced development potential in this area (Sugimoto et al., 1990).

Li-ion Battery Co-solvent

Piperidinium derivatives, specifically 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI), have been identified as effective co-solvents in Li-ion batteries. Their miscibility with carbonate solvents enhances conductivity and discharge capacity, underscoring their contribution to improving Li-ion battery performance (Kim et al., 2013).

Anticancer Agents

Several piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. Some compounds have shown promising IC50 values, indicating strong anticancer activity and highlighting the therapeutic potential of these derivatives (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

Research into sulfonyl hydrazone scaffold and piperidine rings has revealed significant antioxidant and anticholinesterase activities. Compounds synthesized in this study showed promising activity in lipid peroxidation inhibition and free radical scavenging, suggesting their potential medicinal value (Karaman et al., 2016).

Growth Hormone Secretagogue Analysis

The analysis of a growth hormone secretagogue, involving a piperidine derivative, detailed the amide bond cleavage and resultant gas-phase rearrangement under mass spectrometry. This study contributes to understanding the drug's metabolism and potential applications in enhancing growth hormone secretion (Qin, 2002).

Properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3S/c1-3-16-7-4-5-11-19(16)12-6-10-18-17(21)15-8-13-20(14-9-15)24(2,22)23/h15-16H,3-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTMIVNLKIZAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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